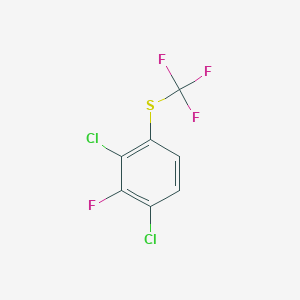

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene

描述

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 3, a fluorine atom at position 2, and a trifluoromethylthio (-SCF₃) group at position 4. The trifluoromethylthio group is a highly electronegative and lipophilic substituent, which significantly influences the compound’s physicochemical properties, such as solubility, stability, and reactivity. This structural complexity makes it valuable in agrochemical and pharmaceutical research, particularly in designing molecules with tailored bioactivity and environmental persistence .

属性

分子式 |

C7H2Cl2F4S |

|---|---|

分子量 |

265.05 g/mol |

IUPAC 名称 |

1,3-dichloro-2-fluoro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(5(9)6(3)10)14-7(11,12)13/h1-2H |

InChI 键 |

WLUVEUUUNFRGSS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1SC(F)(F)F)Cl)F)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-dichloro-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

化学反应分析

Types of Reactions

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

科学研究应用

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and agrochemicals.

作用机制

The mechanism of action of 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The chlorine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .

相似化合物的比较

Key Compounds:

- 3-Chloro-4-iodobenzotrifluoride (CAS 141738-80-9; similarity: 0.91)

- 1-Chloro-2-iodo-4-(trifluoromethyl)benzene (CAS 672-57-1; similarity: 0.91)

- 1-Chloro-2-iodo-3-(trifluoromethyl)benzene (CAS 203626-41-9; similarity: 0.88)

| Property | 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene | 3-Chloro-4-iodobenzotrifluoride | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene |

|---|---|---|---|

| Substituents | Cl (1,3), F (2), -SCF₃ (4) | Cl (3), I (4), -CF₃ (4) | Cl (1), I (2), -CF₃ (4) |

| Molecular Weight | ~265.5 g/mol | ~314.5 g/mol | ~314.5 g/mol |

| Polarity | Moderate (due to -SCF₃ and halogens) | Low (iodine increases lipophilicity) | Low |

| Reactivity | Electrophilic aromatic substitution favored at positions 5 and 6 | Iodine may undergo Suzuki coupling | Similar reactivity with iodine as a leaving group |

Key Differences :

- The presence of iodine in the analogs enhances their suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) but increases molecular weight and cost .

- The trifluoromethylthio group in the target compound confers higher lipophilicity (cLogP ~3.5 estimated) compared to trifluoromethyl (-CF₃) analogs (cLogP ~2.8), enhancing membrane permeability .

Trifluoromethylthio-Containing Phenols and Derivatives

Key Compounds:

- 4-(Trifluoromethylthio)phenol (4a, )

- 4-(Trifluoromethylthio)aniline (CAS 372-16-7, )

- 4-(Trifluoromethylthio)benzaldehyde (CAS 4021-50-5, )

Key Differences :

- The hydroxyl (-OH) group in 4a increases polarity (cLogP ~1.5) compared to the target compound, aligning better with Lipinski’s rules for drug-likeness .

- Aniline derivatives exhibit nucleophilic reactivity at the -NH₂ group, whereas the target compound’s halogen substituents favor electrophilic substitution .

Pesticide-Related Analogs

Key Compounds:

- Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)

| Property | 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene | Oxyfluorfen | Nitrofluorfen |

|---|---|---|---|

| Substituents | -SCF₃, Cl, F | -CF₃, Cl, -O-(nitrophenoxy) | -CF₃, Cl, -O-(nitrophenoxy) |

| Application | Research intermediate | Herbicide | Herbicide |

| Polarity | Moderate | Low (cLogP ~4.2) | Low (cLogP ~3.8) |

Key Differences :

- The nitrophenoxy groups in oxyfluorfen and nitrofluorfen enhance their herbicidal activity through radical generation, whereas the target compound’s -SCF₃ group may contribute to fungicidal properties .

Electronic and Spectroscopic Comparisons

- 19F NMR Shifts : The target compound’s -SCF₃ group is expected to show a 19F NMR signal near δ -41.20, similar to 4-nitro-1-(trifluoromethylthio)benzene (δ -41.20, ) .

- IR Spectroscopy: The C-F and C-S stretches in the target compound (1050–1150 cm⁻¹ and 650–750 cm⁻¹, respectively) align with analogs like 4-(trifluoromethylthio)phenol .

生物活性

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula CHClFS and a molecular weight of approximately 265.06 g/mol. This compound has garnered attention due to its unique structural features, which include multiple halogen substituents that can influence its biological activity. Understanding its interactions with biological systems is crucial for potential therapeutic applications.

- CAS Number : 1804881-66-0

- Molecular Weight : 265.06 g/mol

- Molecular Formula : CHClFS

The biological activity of 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is primarily attributed to its ability to interact with various biological macromolecules. The presence of halogen atoms enhances its metabolic stability and bioavailability, making it a promising candidate in medicinal chemistry. The compound's electronic properties and steric factors due to halogen substituents facilitate binding to target proteins, which is essential for its mechanism of action.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and antioxidant activities. Its structural characteristics allow it to inhibit the growth of various pathogens, potentially making it useful in treating infections.

Antimicrobial Activity

In vitro studies have demonstrated that 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene possesses significant antimicrobial properties. The compound has been tested against several bacterial strains, showing varying degrees of inhibition.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 μg/mL |

| Escherichia coli | 18 | 16 μg/mL |

| Pseudomonas aeruginosa | 12 | 64 μg/mL |

These results suggest that the compound's efficacy varies across different pathogens, highlighting the importance of further exploration into its spectrum of activity.

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it exhibits a moderate capacity to scavenge free radicals, which could contribute to its therapeutic effects.

Case Studies

Several case studies have illustrated the biological activity of 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene:

- Inhibition of Pathogenic Bacteria : A study conducted by researchers found that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), providing insights into its potential as an alternative treatment for resistant infections.

- Antioxidant Properties in Cellular Models : Another investigation assessed the antioxidant effects in cellular models exposed to oxidative stress. The results indicated a protective effect against cell damage, suggesting possible applications in conditions related to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。